molecular formula C14H16ClF2NO3S B2771141 6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097891-36-4

6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2771141
CAS No.: 2097891-36-4
M. Wt: 351.79
InChI Key: NTFVELCOQDJEQQ-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can give insights into the functional groups present in the molecule, which can help predict its reactivity .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactions depends on the structure of the starting materials and the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The functional groups present in the molecule can give clues about its reactivity. For example, a molecule with a hydroxyl (-OH) group might be expected to undergo reactions typical of alcohols .

Scientific Research Applications

Chemical Structure and Molecular Insights

Research on compounds structurally related to 6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane reveals insights into their chemical structure and molecular interactions. The crystal and molecular structure of a related compound, 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane, was elucidated through single-crystal X-ray diffraction, highlighting the spiro-fusion of aziridine and cyclohexane rings, which is crucial for understanding the reactivity and potential applications of such compounds in various domains including material science and pharmacology (Zacharis & Trefonas, 1970).

Synthetic Applications

Compounds analogous to this compound have been utilized in synthetic chemistry for various purposes. For instance, the synthesis of aryl- and hetaryl-hydrazines through amination with oxaziridine demonstrates the versatility of azaspiro compounds in constructing complex nitrogen-containing molecules, which are of significant interest in the development of new drugs and agrochemicals (Andreae & Schmitz, 1994).

Reactivity and Chemical Transformations

The reactivity of benzocyclic β-keto esters with sulfonyl azides, including compounds similar to this compound, offers further insight into the influence of azide structure and solvent on chemical transformations. These findings are critical for designing new synthetic routes and understanding the mechanistic aspects of reactions involving sulfonyl groups and their applications in medicinal chemistry and material science (Benati, Nanni, & Spagnolo, 1999).

Potential for Fluorination Chemistry

The development of electrophilic fluorinating agents derived from nitrogen heterocycles, including compounds structurally similar to this compound, showcases the role of such molecules in introducing fluorine atoms into organic substrates. This area of research is particularly relevant for the pharmaceutical industry, as fluorination can significantly alter the biological activity and physicochemical properties of drug molecules (Banks et al., 1997).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Information about a compound’s toxicity, flammability, and environmental impact is crucial for safe handling and disposal .

Future Directions

This could involve potential applications of the compound, based on its properties and reactivity. For example, if the compound shows biological activity, it might be studied further as a potential drug .

Properties

IUPAC Name

6-(3-chloro-4-methoxyphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF2NO3S/c1-21-12-3-2-10(8-11(12)15)22(19,20)18-6-4-13(5-7-18)9-14(13,16)17/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFVELCOQDJEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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